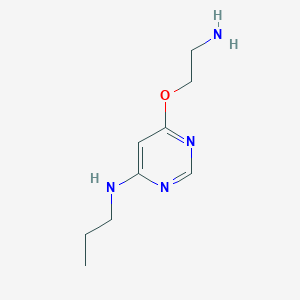

6-(2-aminoethoxy)-N-propylpyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-(2-aminoethoxy)-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-2-4-11-8-6-9(13-7-12-8)14-5-3-10/h6-7H,2-5,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPUQAIUXSQNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(2-aminoethoxy)-N-propylpyrimidin-4-amine, with the CAS number 2098013-64-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an aminoethoxy group and a propyl chain. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other signaling molecules, although detailed mechanisms remain to be fully elucidated.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against Mycobacterium tuberculosis. The compound showed moderate activity against drug-sensitive strains, indicating potential for further development as an antimicrobial agent .

- Cytotoxicity in Cancer Models : Research involving cancer cell lines such as MCF-7 demonstrated that this compound exhibited cytotoxic effects, suggesting a possible role in cancer therapy. The mechanism appears to involve apoptosis induction, although further studies are needed to clarify the pathways involved .

- Protection Against ER Stress : In a study focused on pancreatic β-cells, this compound was found to protect against endoplasmic reticulum (ER) stress-induced apoptosis. This suggests its potential as a therapeutic agent for diabetes management .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aminoethoxy and propyl groups can significantly affect the biological activity of this compound. For instance:

- Substituting the propyl group with larger alkyl chains may enhance lipophilicity and improve cellular uptake.

- Altering the aminoethoxy group could modulate binding affinity to target proteins, affecting both potency and selectivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine have been shown to inhibit tumor growth in various cancer cell lines. A study reported that certain pyrimidine derivatives inhibited the proliferation of human cancer cells by inducing apoptosis through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research has indicated that pyrimidine derivatives can inhibit the growth of bacteria and fungi. For example, a series of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated effective inhibition against various strains of bacteria, suggesting that similar compounds could be developed as new antimicrobial agents .

Biological Research Applications

Nitric Oxide Production Inhibition

In biological research, this compound and its analogs have been evaluated for their ability to modulate nitric oxide production in immune cells. A study found that certain pyrimidine derivatives inhibited immune-activated nitric oxide production significantly, with implications for treating inflammatory diseases . The compound's structure allows it to interact with key enzymes involved in nitric oxide synthesis, making it a candidate for further investigation in inflammatory conditions.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of pyrimidine compounds. Studies indicate that these compounds may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protective mechanism is believed to involve the modulation of oxidative stress markers and inflammation pathways .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its pesticidal properties. Research indicates that compounds with similar structures can effectively target pests by disrupting their metabolic processes. A patent describes methods for synthesizing pyrimidine-based molecules with insecticidal properties against various agricultural pests, highlighting the potential for developing new crop protection agents .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substituent Variations at the Pyrimidine 6-Position

Aminoethoxy vs. Piperidinyl Groups

- 6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine (CAS 1903062-40-7): Replaces the aminoethoxy group with a bulky 4-aminopiperidin-1-yl moiety. The cyclic amine introduces steric bulk, which may enhance target binding through van der Waals interactions but reduce solubility compared to the linear aminoethoxy chain .

- 4-Chloro-2-(methylthio)-6-(propylamino)pyrimidine (CAS 261765-64-4): Features a chloro and methylthio group at the 6-position.

Aminoethoxy vs. Methylsulfanyl Groups

- 6-(Methylsulfanyl)-N-propylpyrimidin-4-amine: Substitutes the aminoethoxy group with a methylsulfanyl moiety. This modification increases lipophilicity, which could improve blood-brain barrier penetration but reduce water solubility .

Amine Substituent Variations

Propylamine vs. Ethyl/Methyl/Cyclohexyl Groups

- 6-(2-Aminoethoxy)-N-cyclohexylpyrimidin-4-amine (CAS 2097972-58-0): Cyclohexyl group introduces significant steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for specific targets .

Heterocyclic Core Modifications

Pyrimidine vs. Triazine Derivatives

- N-((3-(2-Aminoethoxy)propoxy)methyl)-4-cyclohexyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (11.a): A triazine analog with an aminoethoxy side chain. Triazines exhibit higher rigidity than pyrimidines, which may enhance binding affinity. Compound 11.a demonstrated potent inhibition in Alzheimer’s disease models, suggesting that steric bulk (cyclohexyl and piperidinyl groups) synergizes with aminoethoxy for activity .

Key Research Findings and Data

Table 1: Structural and Functional Comparison of Pyrimidine Analogs

Activity Insights

- Steric and Electronic Effects: Bulky substituents (e.g., piperidinyl, cyclohexyl) improve target interaction in enzyme pockets, as seen in triazine derivatives . The aminoethoxy group in the main compound may similarly enhance solubility and hydrogen bonding.

- Hydrophobicity vs. Solubility : Methylsulfanyl and propyl groups increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. This trade-off is critical for central nervous system-targeting agents .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves a two-step process:

- Formation of 4-amino-6-chloropyrimidine intermediate by selective substitution of 4,6-dichloropyrimidine.

- Nucleophilic substitution of the 6-chlorine atom with 2-aminoethanol or its derivatives to introduce the 2-aminoethoxy group at position 6.

This approach leverages the reactivity difference between the chlorine atoms at the 4- and 6-positions on the pyrimidine ring.

Step 1: Synthesis of 4-amino-6-chloropyrimidine Intermediate

- Starting material: 4,6-dichloropyrimidine, which is inexpensive and commercially available.

- Reaction conditions: Under atmospheric pressure, 4,6-dichloropyrimidine is reacted with ammonia or an aminated compound containing at least one free hydrogen atom.

- Temperature: The reaction mixture is warmed to 30–60 °C.

- Molar ratios: The molar ratio of 4,6-dichloropyrimidine to ammonia or aminated compound is maintained between 1:2 to 1:8.

- Outcome: Selective substitution at the 4-position yields 4-amino-6-chloropyrimidine with a residual 4,6-dichloropyrimidine content ≤ 0.1% (by HPLC peak area).

- Isolation: The product is isolated by solid-liquid separation and drying.

$$

\text{4,6-dichloropyrimidine} + \text{NH}_3 \rightarrow \text{4-amino-6-chloropyrimidine} + \text{HCl}

$$

This step achieves high purity (up to 99.5% by HPLC) and yields around 89–91% under optimized conditions.

Step 2: Introduction of 2-Aminoethoxy Group at the 6-Position

- Nucleophile: 2-aminoethanol or a suitable 2-aminoethoxy derivative.

- Catalyst: Alkaline catalysts such as sodium hydroxide are used to facilitate the substitution.

- Solvent: Alcohol solvents (e.g., methanol) are commonly employed.

- Reaction conditions: Reflux temperature is maintained between 60–90 °C.

- Molar ratios: Alcohol to 4-amino-6-chloropyrimidine ratio is 10–50:1; alkaline catalyst to 4-amino-6-chloropyrimidine ratio is 1–4:1.

- Process: The 4-amino-6-chloropyrimidine intermediate is reacted with 2-aminoethanol under reflux until residual 4-amino-6-chloropyrimidine is ≤ 0.1% by HPLC.

- Workup: The reaction mixture is concentrated under reduced pressure, dissolved in water, and crystallized by cooling.

- Product isolation: Solid-liquid separation followed by vacuum drying yields the target this compound.

Specific Considerations for N-Propyl Substitution

The N-propyl group at position 4 can be introduced by using propylamine instead of ammonia in the first step or by subsequent alkylation of the 4-amino group. The patent literature suggests that aminolysis with alkylamines (such as propylamine) under controlled conditions can yield 4-amino-6-chloropyrimidine derivatives substituted with alkyl groups on the amino nitrogen.

Summary Table of Preparation Parameters

| Step | Reactants | Conditions | Molar Ratios | Temperature (°C) | Yield (%) | Purity (HPLC Area %) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4,6-dichloropyrimidine + ammonia/propylamine | Atmospheric pressure, stirring | 1:2–8 (DCP:amine) | 30–60 | 89–91 | >99.3 | Selective substitution at 4-position |

| 2 | 4-amino-6-chloropyrimidine + 2-aminoethanol + NaOH | Reflux in alcohol solvent | 1:10–50 (pyrimidine:alcohol), 1:1–4 (pyrimidine:NaOH) | 60–90 | ~92 | >99.4 | Nucleophilic substitution at 6-position |

Research Findings and Optimization

- The use of 4,6-dichloropyrimidine as a starting material is advantageous due to its availability and cost-effectiveness.

- The selective substitution at the 4-position by ammonia or propylamine is highly efficient, minimizing impurities.

- Alkaline catalysis and excess alcohol ensure complete substitution at the 6-position with 2-aminoethoxy groups.

- Reaction monitoring by HPLC is critical to ensure low residual starting material and high purity.

- The process is suitable for scale-up and industrial production due to its simplicity, environmental friendliness, and high yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.